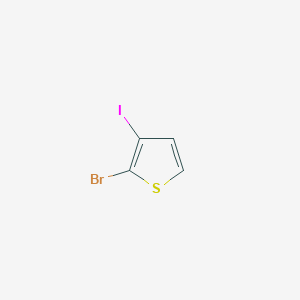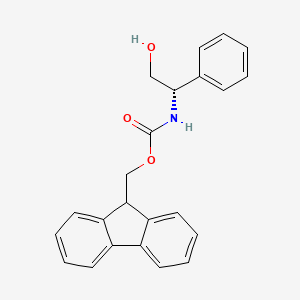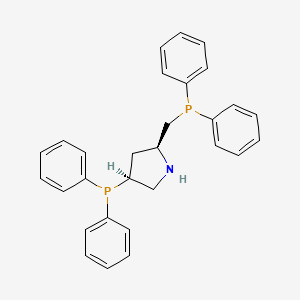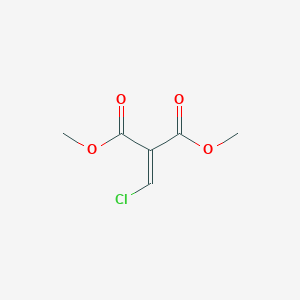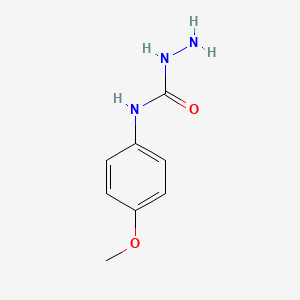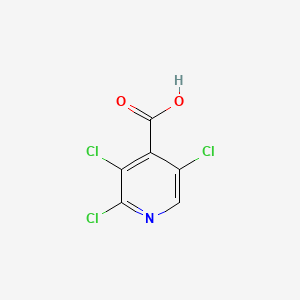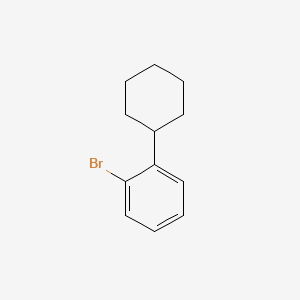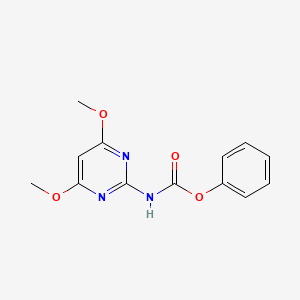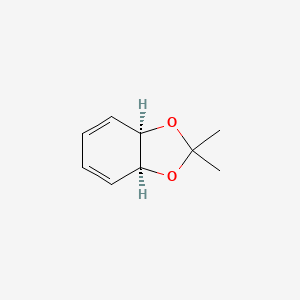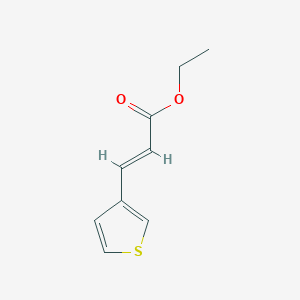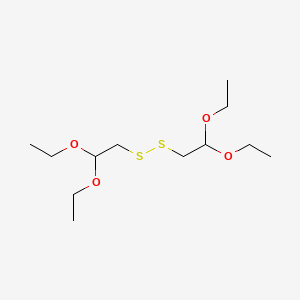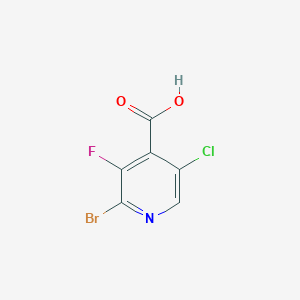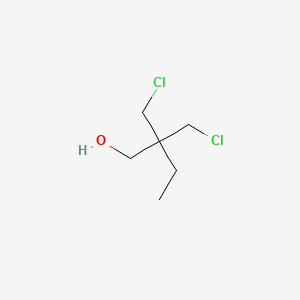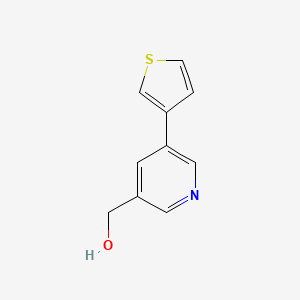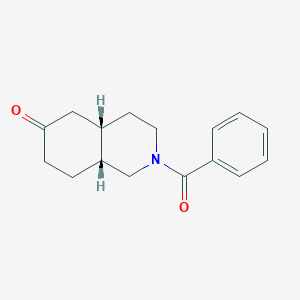
(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone
カタログ番号 B1337552
CAS番号:
52390-26-8
分子量: 257.33 g/mol
InChIキー: OSZFDJVZOKTWRW-KBPBESRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
Synthesis Analysis
The compound has been synthesized from quinine, exploring various intermediates like quininone, meroquinene tert-butyl ester, benzamide, and others. This study not only highlights the synthesis route but also provides insight into the chemical reactivity and potential applications of this compound in complex organic synthesis processes.Molecular Structure Analysis
The molecular formula of “(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone” is C16H19NO2 . The molecular weight is 257.33 .Chemical Reactions Analysis
The reactivity of 8-Isoquinolinones derived from “(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone” with acetylenedicarboxylate derivatives has been explored. This reactivity results in the formation of pyrano [2,3,4-ij]isoquinolines and complex benzo [de]chromenes, indicating potential applications in synthesizing novel organic compounds.Physical And Chemical Properties Analysis
“(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone” is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . The compound is soluble in methanol . The specific rotation [a]20/D is -50.0 to -64.0 deg (C=1, MeOH) .科学的研究の応用
-
Synthesis from Quinine
- Scientific Field : Organic Synthesis
- Application Summary : The compound has been synthesized from quinine, exploring various intermediates like quininone, meroquinene tert-butyl ester, benzamide, and others.
- Methods of Application : This study not only highlights the synthesis route but also provides insight into the chemical reactivity and potential applications of this compound in complex organic synthesis processes.
- Results or Outcomes : This study adds another layer to the understanding of the chemical behavior of isoquinolinone compounds and their derivatives.
-
Reactivity with Acetylenedicarboxylate Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Another study explored the reactivity of 8-Isoquinolinones derived from BOI with acetylenedicarboxylate derivatives.
- Methods of Application : This reactivity results in the formation of pyrano [2,3,4-ij]isoquinolines and complex benzo [de]chromenes, indicating potential applications in synthesizing novel organic compounds.
- Results or Outcomes : The study provided valuable insights into the reactivity of BOI and its potential applications in the synthesis of novel organic compounds.
-
Electrophilic Reactions
- Scientific Field : Organic Chemistry
- Application Summary : The activation of isoquinolinols and their electrophilic reactions have been studied.
- Methods of Application : The study highlighted the formation of various isoquinolinone derivatives.
- Results or Outcomes : This study adds another layer to the understanding of the chemical behavior of isoquinolinone compounds and their derivatives.
-
Application in Synthesis of Isoquinoline Alkaloids
- Scientific Field : Natural Product Synthesis
- Application Summary : Research on the rhizoma of Coptis chinensis led to the isolation of various isoquinoline alkaloids.
- Methods of Application : The study indicated the relevance of these compounds in the synthesis and study of natural products.
- Results or Outcomes : The study provided valuable insights into the potential applications of BOI in the synthesis and study of natural products.
-
Antimicrobial and Docking Studies
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound has been included in the synthesis and antimicrobial study of new chalcones incorporating the isoquinoline moiety.
- Methods of Application : These studies not only explore the antimicrobial potential but also involve docking studies to understand the binding affinities of these compounds.
- Results or Outcomes : The study provided valuable insights into the antimicrobial potential of BOI and its potential applications in medicinal chemistry.
-
Aggregation Enhanced Emission and Solid State Emission
- Scientific Field : Materials Science and Photonics
- Application Summary : Studies have been conducted on naphthalimide derivatives related to isoquinolinone to understand their nanoaggregate formation and emission properties.
- Methods of Application : These insights are valuable for potential applications in materials science and photonics.
- Results or Outcomes : The study provided valuable insights into the potential applications of BOI in materials science and photonics.
Sure, here are some additional scientific research applications of “(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone”, also known as BOI:
-
As a Reagent in Organic Synthesis
- Scientific Field : Organic Synthesis
- Application Summary : BOI is used as a reagent in organic synthesis.
- Methods of Application : It is used in various chemical reactions to synthesize complex organic compounds.
- Results or Outcomes : The use of BOI as a reagent has expanded the possibilities of synthesizing complex organic compounds.
-
As a Biological Probe
- Scientific Field : Biochemistry
- Application Summary : BOI is used as a biological probe.
- Methods of Application : It is used to study the interactions between biological molecules.
- Results or Outcomes : The use of BOI as a biological probe has provided valuable insights into the interactions between biological molecules.
-
As a Research Tool in Medicinal Chemistry
- Scientific Field : Medicinal Chemistry
- Application Summary : BOI is used as a research tool in medicinal chemistry.
- Methods of Application : It is used to synthesize and study new drugs.
- Results or Outcomes : The use of BOI in medicinal chemistry has led to the discovery of new drugs.
-
In the Synthesis of Chiral Building Blocks
- Scientific Field : Chiral Chemistry
- Application Summary : BOI is used in the synthesis of chiral building blocks .
- Methods of Application : It is used to synthesize chiral compounds, which are important in the development of pharmaceuticals and agrochemicals .
- Results or Outcomes : The use of BOI in the synthesis of chiral building blocks has expanded the possibilities of synthesizing chiral compounds .
-
In the Synthesis of Heterocyclic Building Blocks
- Scientific Field : Heterocyclic Chemistry
- Application Summary : BOI is used in the synthesis of heterocyclic building blocks .
- Methods of Application : It is used to synthesize heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
- Results or Outcomes : The use of BOI in the synthesis of heterocyclic building blocks has expanded the possibilities of synthesizing heterocyclic compounds .
-
In the Synthesis of Other Aliphatic Heterocycles
- Scientific Field : Aliphatic Chemistry
- Application Summary : BOI is used in the synthesis of other aliphatic heterocycles.
- Methods of Application : It is used to synthesize aliphatic heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
- Results or Outcomes : The use of BOI in the synthesis of other aliphatic heterocycles has expanded the possibilities of synthesizing aliphatic heterocyclic compounds.
Sure, here are some additional scientific research applications of “(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone”, also known as BOI:
-
As a Potential Anticancer Agent
- Scientific Field : Medical Research
- Application Summary : BOI has been studied for its potential role in drug development.
- Methods of Application : It has been found to exhibit antitumor activity in various cancer cell lines and has been tested in preclinical studies.
- Results or Outcomes : The studies have shown promising results, indicating that BOI could be a potential anticancer agent.
-
In the Development of New Chalcones
- Scientific Field : Medicinal Chemistry
- Application Summary : BOI has been included in the synthesis and antimicrobial study of new chalcones incorporating the isoquinoline moiety.
- Methods of Application : These studies not only explore the antimicrobial potential but also involve docking studies to understand the binding affinities of these compounds.
- Results or Outcomes : The study provided valuable insights into the antimicrobial potential of BOI and its potential applications in medicinal chemistry.
-
In the Study of Nanoaggregate Formation and Emission Properties
- Scientific Field : Materials Science and Photonics
- Application Summary : Studies have been conducted on naphthalimide derivatives related to isoquinolinone to understand their nanoaggregate formation and emission properties.
- Methods of Application : These insights are valuable for potential applications in materials science and photonics.
- Results or Outcomes : The study provided valuable insights into the potential applications of BOI in materials science and photonics.
特性
IUPAC Name |
(4aS,8aR)-2-benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZFDJVZOKTWRW-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1CN(CC2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@H]2[C@@H]1CN(CC2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482984 | |
| Record name | (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | |
CAS RN |
52390-26-8 | |
| Record name | (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



